molecular formula C15H9Br2N3O5S B13809761 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530127-30-1

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13809761
CAS No.: 530127-30-1
M. Wt: 503.1 g/mol
InChI Key: JSLXNCXVGKWVAB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is a synthetically derived small molecule of interest in advanced pharmaceutical and chemical research. Its structure incorporates multiple functional groups—including a benzoic acid core, thiourea linkage, bromo substituents, and a nitrobenzoyl moiety—that make it a valuable, multi-functional scaffold for developing novel bioactive compounds. Research into this chemical is focused on its potential as a key intermediate in drug discovery. The benzoic acid moiety is a well-established building block in pharmaceuticals, featured in compounds with diverse therapeutic effects . The presence of bromine atoms and the carbamothioyl group suggests potential for creating organometallic complexes or acting as a precursor in the synthesis of heterocyclic compounds, which are common scaffolds in many drugs . Furthermore, the nitroaromatic component is a feature studied in the context of antitubercular agents, where such esters can act as prodrugs, diffusing more effectively through cell membranes and being activated by bacterial enzymes . This compound is intended for research applications only, including as a candidate in high-throughput screening assays, for structure-activity relationship (SAR) studies in medicinal chemistry programs, and as a complex building block for synthesizing more elaborate chemical entities targeting a range of biological pathways.

Properties

CAS No.

530127-30-1

Molecular Formula

C15H9Br2N3O5S

Molecular Weight

503.1 g/mol

IUPAC Name

3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br2N3O5S/c16-8-5-10(14(22)23)12(11(17)6-8)18-15(26)19-13(21)7-2-1-3-9(4-7)20(24)25/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI Key

JSLXNCXVGKWVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves the following key steps:

  • Step 1: Preparation of 3,5-dibromo-2-aminobenzoic acid
    This intermediate is synthesized by bromination of 2-aminobenzoic acid under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the aromatic ring.

  • Step 2: Formation of the thiourea intermediate
    The amino group of the dibromobenzoic acid is reacted with thiophosgene or an equivalent thiocarbonyl reagent to form an isothiocyanate intermediate, which then reacts with 3-nitrobenzoyl amine to yield the carbamothioylamino linkage.

  • Step 3: Coupling with 3-nitrobenzoyl chloride
    The 3-nitrobenzoyl moiety is introduced via the acylation of the thiourea intermediate using 3-nitrobenzoyl chloride under mild basic conditions.

Detailed Synthetic Procedure

A representative synthetic route, adapted from analogous thiourea-based compounds and patent literature on related derivatives, is outlined below:

Step Reagents & Conditions Description
1 2-Aminobenzoic acid, Bromine (Br2), Acetic acid, 0-5°C Selective bromination to obtain 3,5-dibromo-2-aminobenzoic acid
2 3,5-Dibromo-2-aminobenzoic acid, Thiophosgene, Triethylamine, Dichloromethane, 0°C to room temperature Conversion of amine to isothiocyanate intermediate
3 Isothiocyanate intermediate, 3-Nitrobenzoyl chloride, Pyridine, Dichloromethane, 0°C to room temperature Formation of this compound by nucleophilic acyl substitution

Reaction Mechanism Insights

  • The bromination step selectively introduces bromine atoms ortho and para to the amino group due to the activating effect of the amine.
  • Thiophosgene reacts with the amino group to form an isothiocyanate, a key intermediate for thiourea synthesis.
  • The nucleophilic amine of the isothiocyanate intermediate attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, forming the thiourea linkage with concomitant release of chloride ion.

Analytical Data and Characterization

Physical and Chemical Properties

Property Value
Molecular Formula C15H9Br2N3O5S
Molecular Weight 503.1 g/mol
Density (predicted) 1.849 ± 0.06 g/cm³
pKa (predicted) 2.67 ± 0.36

Spectroscopic Characterization

  • NMR Spectroscopy: Characteristic signals for aromatic protons, amide NH, and thiourea NH groups confirm the structure.
  • Mass Spectrometry: Molecular ion peak at m/z 503 corresponding to the molecular weight.
  • Infrared Spectroscopy: Bands corresponding to amide carbonyl (~1650 cm⁻¹), thiocarbonyl (~1200-1300 cm⁻¹), and nitro groups (~1500 and 1350 cm⁻¹) are observed.

Research Findings and Literature Survey

  • The compound has been referenced in chemical databases such as PubChem (CID 3267387), where its structure and identifiers are well documented.
  • Patent literature (e.g., EP1754465A1) describes related thiourea derivatives used in polymerization initiator systems, indicating the synthetic versatility of thiourea linkages similar to this compound.
  • ChemicalBook data provides predicted physicochemical properties and related derivatives, although explicit synthetic protocols for this exact compound are limited in open literature.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome
Bromination 2-Aminobenzoic acid, Br2 Acetic acid, 0-5°C 3,5-Dibromo-2-aminobenzoic acid
Isothiocyanate formation Thiophosgene, Triethylamine DCM, 0°C to RT Isothiocyanate intermediate
Acylation 3-Nitrobenzoyl chloride, Pyridine DCM, 0°C to RT Target compound: this compound

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The carbamothioylamino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,5-Dibromo-2-[(3-aminobenzoyl)carbamothioylamino]benzoic acid.

Scientific Research Applications

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Key Benzoic Acid Derivatives
Compound Name / Structure Substituents Melting Point (°C) Yield (%) IR (CN stretch, cm⁻¹) Key Applications / Notes
Target Compound 3,5-Br; 2-carbamothioylamino-3-NO₂ Not reported N/A Not reported Potential enzyme inhibition
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) 2,4,6-Trimethyl; furan-2-yl 243–246 68 2,219 Anticancer / antimicrobial studies
(2Z)-2-(4-Cyanobenzylidene)-... (11b) 4-Cyano; furan-2-yl 213–215 68 2,209 Photophysical applications
6,11-Dihydro-... (12) 5-Methylfuran-2-yl; quinazoline 268–269 57 2,220 β-ketoadipate pathway relevance

Key Observations :

  • Halogen vs. Methyl/Cyano Groups: Bromine substituents (in the target compound) are expected to increase melting points compared to methyl or cyano groups due to stronger van der Waals interactions, though direct data are unavailable .
  • Electron-Withdrawing Effects: The 3-nitro group in the target compound likely enhances acidity compared to cyano (11b) or methyl (11a) substituents, aligning with trends in benzoic acid derivatives .
  • Spectral Signatures: The carbamothioylamino and nitro groups may produce distinct IR peaks (e.g., S-H or N=O stretches), differing from the CN stretches in 11a–b .

Reactivity and Functional Group Interactions

Table 2: Reactivity Comparisons
Functional Group Reactivity with Metal Ions Enzymatic Interactions Thermal Stability
Carbamothioylamino (Target) Predicted: Strong chelation Potential inhibition of aldehyde dehydrogenases High (due to Br, NO₂)
Carboxylate (Benzoic Acid) Forms stable metal complexes Substrate for PpBADH Moderate
Cyano (11b) Weak coordination Limited enzyme relevance Moderate

Key Insights :

  • Metal Chelation: The carbamothioylamino group in the target compound may exhibit stronger binding to lanthanides or transition metals than carboxylate or cyano groups, as seen in lanthanide-benzoate complexes .
  • Enzymatic Activity : Unlike benzoic acid (a substrate for PpBADH ), the target compound’s nitro and bromo groups may confer inhibitory properties against similar enzymes.

Biological Activity

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid (DBNCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of DBNCA, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C15H9Br2N3O5S
  • Molecular Weight : 484.12 g/mol
  • CAS Number : 535978-08-6

DBNCA exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : DBNCA has been shown to inhibit specific enzymes that are critical for the proliferation of certain cancer cells. This inhibition disrupts metabolic pathways essential for tumor growth.
  • Antimicrobial Properties : Preliminary studies indicate that DBNCA possesses antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.

Anticancer Activity

Research indicates that DBNCA demonstrates significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.4
A549 (Lung)10.8

The compound's ability to induce apoptosis in these cell lines has been linked to its interaction with apoptotic pathways and the generation of reactive oxygen species (ROS).

Antimicrobial Activity

DBNCA has been tested against various pathogens, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that DBNCA could serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of DBNCA on MCF-7 and HeLa cells. The results demonstrated that treatment with DBNCA resulted in increased apoptosis markers, including cleaved caspase-3 and PARP, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Assessment : In vitro tests conducted on various bacterial strains highlighted DBNCA's effectiveness against resistant strains of Staphylococcus aureus, indicating its potential role in treating infections caused by resistant bacteria.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid, and how can reaction progress be monitored?

A multi-step synthesis is typically employed, starting with brominated benzoic acid derivatives. For example, coupling reactions involving thiourea intermediates (similar to methods used for thiazolo-pyrimidine derivatives) under reflux with acetic anhydride and sodium acetate can introduce the carbamothioylamino group . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of starting materials (e.g., carbonyl or amine peaks). Intermediate purification may involve recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) resolve aromatic protons, carbamothioylamino linkages, and bromine/nitro group electronic effects. For example, deshielded aromatic protons near bromine substituents appear downfield (δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ or [M–H]^-) and fragmentation patterns.
  • FT-IR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O), ~1650 cm1^{-1} (amide C=O), and ~1520/1350 cm1^{-1} (nitro group) validate functional groups .

Q. How can solubility and stability be optimized for this compound in experimental settings?

Bromine and nitro groups confer low polarity, making dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) suitable solvents. Stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) via UV-Vis or HPLC can identify degradation thresholds. Lyophilization is recommended for long-term storage .

Advanced Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (as in Becke’s 1993 method) accurately model bromine’s electron-withdrawing effects and the nitrobenzoyl group’s resonance stabilization . Basis sets like 6-311G(d,p) compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict sites for nucleophilic/electrophilic attack .

Q. What strategies resolve contradictions between experimental and computational data in geometric analysis?

Discrepancies in bond lengths or angles (e.g., C–Br vs. C–N distances) may arise from crystal packing forces (X-ray data) versus gas-phase DFT calculations. Using solvent-phase DFT (e.g., PCM model) or comparing with neutron diffraction data (if available) improves alignment. Adjusting exchange-correlation functionals (e.g., including dispersion corrections) can also reconcile differences .

Q. How do bromine and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

Bromine atoms at the 3,5-positions activate the benzoic acid core for Suzuki-Miyaura coupling, while the nitro group meta to the carbamothioylamino moiety directs electrophilic substitution. Kinetic studies under palladium catalysis (e.g., Pd(PPh3_3)4_4) with aryl boronic acids can quantify substituent effects .

Q. What advanced techniques diagnose and mitigate byproduct formation during synthesis?

  • HPLC-MS : Identifies side products (e.g., debrominated intermediates or oxidized thiourea groups).
  • In situ Raman spectroscopy : Monitors reactive intermediates during reflux.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct yield compared to traditional heating .

Methodological Tables

Table 1: Key spectroscopic benchmarks for this compound

TechniqueExpected Signal/ValueReference
1H^1H NMRδ 8.1–8.3 ppm (aromatic H near Br/NO2_2)
FT-IR1705 cm1^{-1} (carboxylic acid C=O)
HRMS (ESI-)m/z 490.85 ([M–H]^-, calculated)

Table 2: DFT-computed vs. experimental bond lengths (Å)

BondDFT (B3LYP/6-311G(d,p))X-ray Crystallography
C–Br1.891.91
C–NO2_21.481.47

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